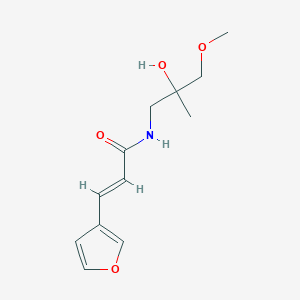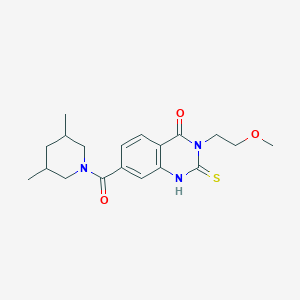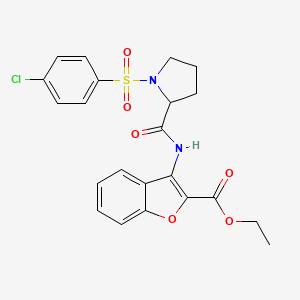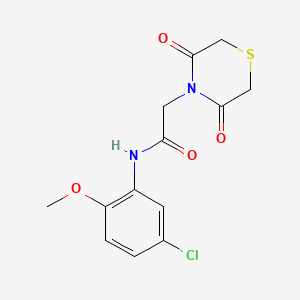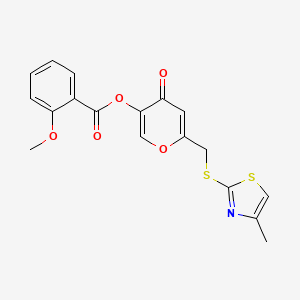![molecular formula C17H12N2O B2932628 1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile CAS No. 1267229-83-3](/img/structure/B2932628.png)
1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of indole derivatives has been a focus of many researchers due to their biological properties and potential as pharmaceutical compounds . A general approach for the synthesis of indole derivatives involves various stages, including the formation of carboxamide moieties at positions 2 and 3 .科学研究应用
Pharmaceutical Synthesis
Indole derivatives are pivotal in the pharmaceutical industry due to their presence in numerous therapeutic agents. The compound can serve as a precursor in the synthesis of various pharmacologically active molecules. For instance, it can be transformed into analogs that exhibit properties beneficial for treating neurological disorders, as indole structures are commonly found in drugs targeting the central nervous system .
Organic Synthesis Intermediates
As an intermediate in organic synthesis, 1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile can be utilized to create complex molecular architectures. This is particularly relevant in the construction of heterocyclic compounds, which are a cornerstone in the development of new materials and active substances in chemistry .
Catalysis
This compound may also find applications in catalysis, particularly in reactions involving the formation of cyclic ureas. Cyclic ureas are significant in the production of various chemicals and pharmaceuticals, and indole derivatives can act as catalysts or catalytic intermediates in these processes .
Biological Activity Studies
Indole derivatives are known for their diverse biological activities. 1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile could be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. This research can lead to the discovery of new drugs or therapeutic agents .
Chiral Auxiliary Development
The compound’s structure allows for potential use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are essential for producing enantiomerically pure substances, which are crucial in the pharmaceutical industry for their improved efficacy and reduced side effects .
Material Science
In material science, the indole core of the compound can be incorporated into polymers or small molecules that exhibit unique optical or electronic properties. This application is particularly important in the development of organic semiconductors and light-emitting diodes (LEDs) .
Environmental Chemistry
Indole derivatives can be used in environmental chemistry to remove or neutralize hazardous substances. Their reactivity with various pollutants can lead to the development of more efficient and environmentally friendly waste treatment methods .
Agrochemical Research
Lastly, the compound’s derivatives can be explored for their use in agrochemicals. They could serve as precursors for the synthesis of herbicides, pesticides, or plant growth regulators, contributing to the advancement of sustainable agriculture practices .
作用机制
Target of Action
Indole derivatives, a class to which this compound belongs, have been found to bind with high affinity to multiple receptors . These compounds are structurally diverse and exhibit a broad range of biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the molecular level . The specific interactions and resulting changes would depend on the particular target and the structural characteristics of the indole derivative.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by 1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile and their downstream effects would depend on the compound’s specific targets and mode of action.
Result of Action
The molecular and cellular effects of 1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile’s action would depend on its specific targets and mode of action. Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
属性
IUPAC Name |
1-(2-methylbenzoyl)indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-12-6-2-3-7-14(12)17(20)19-11-13(10-18)15-8-4-5-9-16(15)19/h2-9,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOVRZTVKOLOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2932545.png)
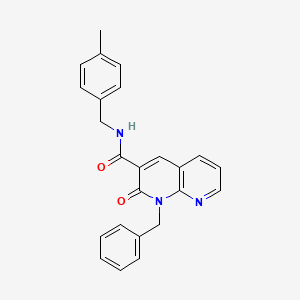
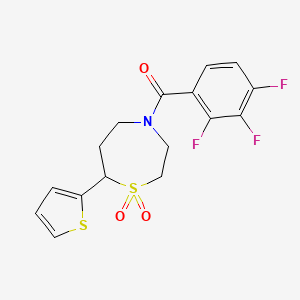
![Methyl (1-{[(morpholin-4-ylcarbonyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2932552.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2932554.png)
![N-[2-[(3-Chlorophenyl)methyl]pyrazol-3-yl]prop-2-enamide](/img/structure/B2932557.png)
![2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2932558.png)

